molecular formula C8H8O3 B14193447 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate CAS No. 922504-35-6

2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate

Cat. No.: B14193447
CAS No.: 922504-35-6
M. Wt: 152.15 g/mol
InChI Key: OOUDFXXNIQZNGE-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate is an organic compound with a unique structure that includes both a prop-2-yn-1-yloxy group and a prop-2-ynoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate typically involves the reaction of propargyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate exerts its effects involves the reactivity of its functional groups. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole linkages with azides. This reactivity is exploited in various applications, including the synthesis of complex molecules and the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate is unique due to its combination of a prop-2-yn-1-yloxy group and a prop-2-ynoate group, which provides distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

922504-35-6

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

2-prop-2-ynoxyethyl prop-2-ynoate

InChI

InChI=1S/C8H8O3/c1-3-5-10-6-7-11-8(9)4-2/h1-2H,5-7H2

InChI Key

OOUDFXXNIQZNGE-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOC(=O)C#C

Origin of Product

United States

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